Lipospondin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

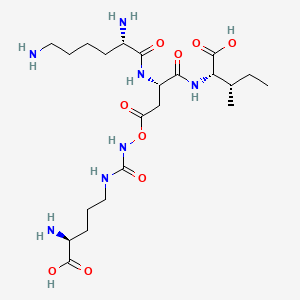

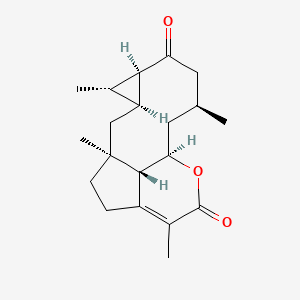

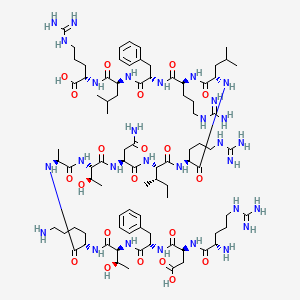

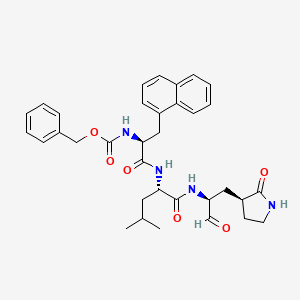

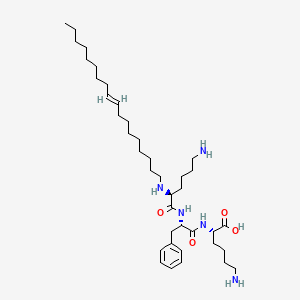

La lipospondine, également connue sous le nom d'Elaidoyl Tripeptide-37, est un lipopeptide synthétique composé d'acide élaidique et d'une séquence tripeptidique (Elaidyl-Lys-Phe-Lys-OH). Elle est connue pour ses propriétés anti-âge et de soin de la peau. La lipospondine est un ester de l'acide élaidique et du Tripeptide-37, qui mime une partie de la séquence de la Thrombospondine, une protéine qui joue un rôle crucial dans l'angiogenèse, l'assemblage de la matrice extracellulaire et le remodelage tissulaire .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La lipospondine est synthétisée par un procédé de synthèse peptidique, où la séquence tripeptidique (Lys-Phe-Lys) est d'abord assemblée. L'acide élaidique est ensuite estérifié au tripeptide pour former l'Elaidoyl Tripeptide-37. La synthèse implique des réactions de couplage peptidique standard, utilisant généralement des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Les conditions de réaction impliquent généralement des températures douces et des solvants anhydres pour éviter l'hydrolyse et la dégradation du peptide .

Méthodes de production industrielle

La production industrielle de la lipospondine suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique des synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) pour confirmer sa structure et sa pureté .

Analyse Des Réactions Chimiques

Types de réactions

La lipospondine subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures si des résidus de cystéine sont présents.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, s'il y en a, dans la structure peptidique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le dithiothréitol (DTT) pour la réduction et divers agents alkylants pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions de pH et de température contrôlées pour assurer la spécificité et le rendement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de peptides réticulés, tandis que la réduction peut produire des peptides linéaires avec des groupes thiol libres. Les réactions de substitution peuvent produire des peptides modifiés avec une activité biologique améliorée ou modifiée .

Applications De Recherche Scientifique

La lipospondine a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigée pour son rôle dans la signalisation cellulaire et les interactions de la matrice extracellulaire.

Médecine : Explorée pour son potentiel dans la cicatrisation des plaies et les traitements anti-âge en raison de sa capacité à stimuler la production de collagène et d'élastine.

Industrie : Incorporée dans les produits de soin de la peau pour ses effets raffermissants et lissants sur la peau

Mécanisme d'action

La lipospondine exerce ses effets en activant le facteur de croissance transformant bêta (TGF-β), qui favorise la production de collagène et d'élastine par les fibroblastes. Le composant acide élaidique inhibe les métalloprotéinases matricielles (MMP), des enzymes responsables de la dégradation du collagène. Cette double action contribue à maintenir l'intégrité structurelle de la matrice extracellulaire, ce qui améliore l'élasticité de la peau et réduit les rides .

Mécanisme D'action

Lipospondin exerts its effects by activating transforming growth factor-beta (TGF-β), which promotes the production of collagen and elastin by fibroblasts. The elaidic acid component inhibits matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation. This dual action helps in maintaining the structural integrity of the extracellular matrix, leading to improved skin elasticity and reduced wrinkles .

Comparaison Avec Des Composés Similaires

Composés similaires

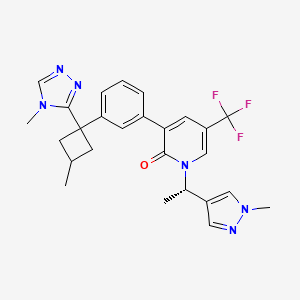

Palmitoyl Tripeptide-37 : Un analogue de la lipospondine, où l'acide élaidique est remplacé par l'acide palmitique.

Thrombospondine : Une protéine naturelle avec une séquence peptidique similaire qui joue un rôle dans l'angiogenèse et le remodelage tissulaire.

Unicité

La lipospondine est unique en raison de sa combinaison spécifique d'acide élaidique et de la séquence tripeptidique, qui offre des avantages structurels et fonctionnels. Sa capacité à inhiber les MMP tout en favorisant la synthèse du collagène la rend particulièrement efficace dans les applications anti-âge et de soin de la peau .

Propriétés

Formule moléculaire |

C39H69N5O4 |

|---|---|

Poids moléculaire |

672.0 g/mol |

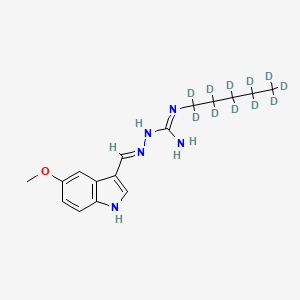

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(E)-octadec-9-enyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C39H69N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-31-42-34(27-20-22-29-40)37(45)44-36(32-33-25-18-17-19-26-33)38(46)43-35(39(47)48)28-21-23-30-41/h9-10,17-19,25-26,34-36,42H,2-8,11-16,20-24,27-32,40-41H2,1H3,(H,43,46)(H,44,45)(H,47,48)/b10-9+/t34-,35-,36-/m0/s1 |

Clé InChI |

WIHOOAPPFFOTDD-PCWRZNOFSA-N |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCCN[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCNC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.